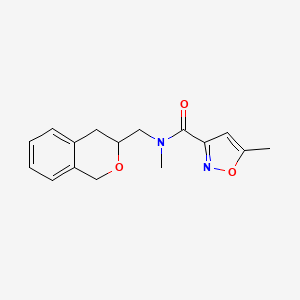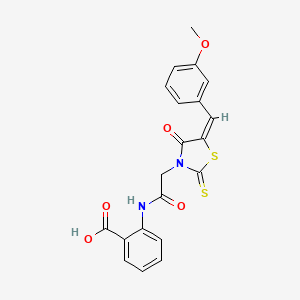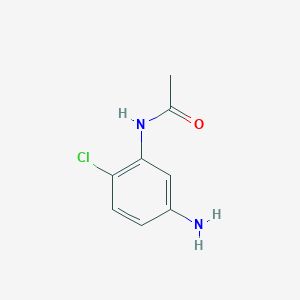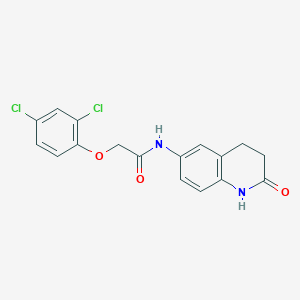
2-Chloro-4-isopropyl-6-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-isopropyl-6-methylpyridine is a chemical compound with the molecular formula C9H12ClN . It is used in various applications due to its unique properties .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with a chlorine atom, an isopropyl group, and a methyl group . The molecule contains a total of 23 bonds, including 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, and 1 six-membered ring .科学的研究の応用
Synthesis and Preparation
The synthesis of chloromethylpyridines, including 2-Chloro-4-isopropyl-6-methylpyridine, involves multiple steps such as conversion of methylpyridines, nitration, and chlorination. These processes are crucial for preparing specific pyridine derivatives used in various applications. The study by Barnes et al. (1982) focuses on preparing 4- and 6-chloro-2-chloromethylpyridine, highlighting the significance of these compounds in chemical synthesis (Barnes, Hartley, & Jones, 1982).
Vibrational and Electronic Structure Analysis
Arjunan et al. (2012) conducted a comprehensive study on the vibrational, conformational, and electronic structure of 2-chloro-4-methyl-3-nitropyridine and 2-chloro-6-methylpyridine. This research provides insights into the molecular structure and behavior of such compounds, which is vital for understanding their potential applications in various fields (Arjunan, Saravanan, Marchewka, & Mohan, 2012).
Phase-Transfer Catalysed Alkylation
Research by Hart et al. (1979) discusses the transformation of methyl groups in pyridine rings into isopropyl and t-butyl groups through phase-transfer catalysed alkylation. This method is significant for the preparation of various substituted pyridines, including this compound (Hart, Killen, & Saunders, 1979).
Electrophoretic Separation Optimization
Wren (1991) explored the optimization of pH in the electrophoretic separation of methylpyridines, including this compound. This study is crucial for understanding the separation processes in analytical chemistry, which can be applied to a variety of scientific research contexts (Wren, 1991).
Antimicrobial Activity
Gangadasu et al. (2009) investigated the synthesis, photochemical E (trans)-->Z (cis) isomerization, and antimicrobial activity of 2-chloro-5-methylpyridine-3-olefin derivatives. The study's findings suggest potential applications of these compounds in the development of new antimicrobial agents (Gangadasu, Reddy, Ravinder, Kumar, Raju, Kumar, Murthy, & Rao, 2009).
Safety and Hazards
2-Chloro-4-isopropyl-6-methylpyridine is classified as a hazardous chemical. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
作用機序
Mode of Action
Pyridine derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or intermolecular forces such as hydrogen bonding and van der Waals interactions .
Biochemical Pathways
Pyridine derivatives are often involved in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
特性
IUPAC Name |
2-chloro-6-methyl-4-propan-2-ylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-6(2)8-4-7(3)11-9(10)5-8/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIUNHGSPIGOHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-(4-Fluorophenyl)-2-[2-[(5-methylpyrimidin-2-yl)amino]ethyl]pyridazin-3-one](/img/structure/B2354266.png)

![2-(6-Chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid](/img/structure/B2354270.png)
![1-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2354271.png)
![3-benzyl-8-fluoro-5-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2354272.png)
![N-(2-furylmethyl)-2-[(6-methyl-7-oxo-2-pyrrolidin-1-yl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)thio]acetamide](/img/structure/B2354273.png)

![3-[1-(1-Benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)urea](/img/structure/B2354277.png)
![2-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B2354278.png)